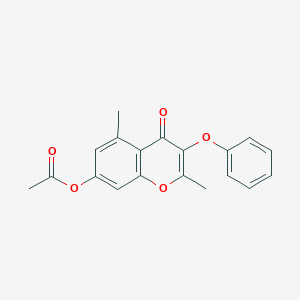
N,N-dicyclohexylterephthalamide
Descripción general
Descripción
N,N-dicyclohexylterephthalamide (DCTA) is a white crystalline solid that is used as a solvent in the extraction of metals. It is a member of the N,N-dialkylcarboxylic acid amide family and is commonly referred to as DCTA. DCTA is a chelating agent that is used to extract metals from ores and other materials. It has been used in the mining industry for several decades and has proven to be an effective solvent for a wide range of metals.
Aplicaciones Científicas De Investigación
Nucleating Agent for Isotactic Polypropylene
N,N-dicyclohexylterephthalamide (DCHT) has been identified as an effective nucleating agent for isotactic polypropylene (iPP). It shows dual (α and β) nucleating ability, is soluble in iPP melt, and recrystallizes from the melt during cooling. DCHT's presence leads to a unique supermolecular structure in iPP, enhancing its stiffness and toughness simultaneously (Horváth, Gombár, Varga, & Menyhárd, 2017).
Self-Assembly in Polypropylene
A study on the self-assembly of DCHT in isotactic polypropylene (iPP) revealed a correlation between crystallization temperature and final heating temperature. This behavior is attributed to the saturation of DCHT vapor and its sublimation rate, resulting in various assembly structures of DCHT with different nucleation abilities. The research proposes a phase diagram that distinguishes these structures (Luo, Zhang, Gong, Niu, & Li, 2021).
Influence on Toughness of Polypropylene
Research shows that the size of DCHT as a β-nucleating agent can affect the solubility in iPP and consequently the β-nucleated crystal morphology. It's concluded that the β-crystals content primarily determines the toughness of iPP, while the β-crystalline morphology plays a dominant role in the toughening of iPP with different supermolecular structures (Maruyama Yuji, 2013).
Epitaxial Crystallization in Polymer Structures
DCHT has been used in epitaxial crystallization of the metastable phase of isotactic polypropylene (βiPP) on specific nucleating agents. This process yields biaxially oriented samples of βiPP, which is not achievable through mechanical means. The study provides insights into the frustrated packing and potential surface reconstruction in βiPP (Stocker, Schumacher, Graff, Thierry, Wittmann, & Lotz, 1998).
Applications in Sonolysis and Radiolysis
Although not directly involving DCHT, studies on the chemistry of terephthalate dosimeters in sonochemical studies and radiolysis provide a broader context for understanding the reactions and applications of related terephthalate compounds (Fang, Mark, & Sonntag, 1996).
Propiedades
IUPAC Name |
4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c21-19(23)15-11-13-16(14-12-15)20(24)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJCOJXHCPVIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355197 | |
| Record name | CBMicro_048206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide | |
CAS RN |
15088-29-6 | |
| Record name | CBMicro_048206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of N,N-dicyclohexylterephthalamide in the context of these research papers?
A1: N,N-dicyclohexylterephthalamide (DCTH) acts as a highly effective β-nucleating agent (β-NA) for isotactic polypropylene (iPP). [, , , , , , , ] This means it promotes the formation of the β-crystal form of iPP, which exhibits superior mechanical properties like impact strength compared to the more common α-form. [, ]
Q2: How does DCTH interact with iPP to induce β-crystal formation?
A2: DCTH provides a suitable surface for the epitaxial crystallization of β-iPP. This occurs through a two-dimensional match between specific crystallographic planes of DCTH and β-iPP. Specifically, the (110) plane of β-iPP aligns with the (001) plane of DCTH due to matching chain-axis and inter-chain directions. [] This epitaxial relationship makes the formation of β-iPP crystals more energetically favorable.
Q3: Does the size of the DCTH particles influence its nucleating efficiency?
A3: Yes, research suggests that the size of DCTH particles can influence its solubility in iPP and therefore affect the morphology of the resulting β-crystals. [] Different morphologies, such as flower-like agglomerates and β-transcrystalline entities, can form depending on the DCTH particle size, ultimately impacting the final mechanical properties of the iPP material. []
Q4: What are the practical implications of using DCTH in iPP?
A5: The addition of DCTH to iPP leads to enhanced toughness and impact strength in the final material. [, ] This makes DCTH-modified iPP highly desirable for applications requiring improved mechanical performance, such as hot-water pipes. [] The impact strength is directly related to the fraction of β-crystals (k) achieved. []
Q5: Does the presence of β-crystals induced by DCTH affect other properties of iPP?
A6: Research indicates that β-crystal formation in iPP, facilitated by DCTH, can significantly suppress space charge accumulation within the material. [] This effect is attributed to the unique morphology of β-crystals, which effectively weakens the mobility of charge carriers within the iPP matrix. []
Q6: Are there any limitations or challenges associated with using DCTH as a β-NA?
A7: One study highlights the reversible nucleation behavior of DCTH in polypropylene when combined with polyamide 12. [] This suggests that the effectiveness of DCTH as a β-NA can be influenced by the presence of other additives or specific processing conditions, potentially impacting its reliability in certain formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)